molecular formula C21H21ClSi B11940674 Chlorotri(o-tolyl)silane CAS No. 18766-23-9

Chlorotri(o-tolyl)silane

Cat. No.: B11940674
CAS No.: 18766-23-9
M. Wt: 336.9 g/mol
InChI Key: HPQGAYBKOJXAEZ-UHFFFAOYSA-N
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Description

Chlorotri(o-tolyl)silane is an organosilicon compound with the chemical formula C21H21ClSi . It is a silane derivative where the silicon atom is bonded to three o-tolyl groups and one chlorine atom. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotri(o-tolyl)silane can be synthesized through the reaction of trichlorosilane with o-tolylmagnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chlorotri(o-tolyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorotri(o-tolyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorotri(o-tolyl)silane primarily involves its ability to form strong Si-C and Si-O bonds. This property makes it an effective coupling agent in various chemical reactions. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of stable bonds with organic and inorganic substrates .

Comparison with Similar Compounds

Uniqueness: Chlorotri(o-tolyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of three o-tolyl groups provides steric hindrance, influencing its reactivity compared to other silanes. This makes it particularly useful in applications requiring selective reactivity and stability .

Properties

CAS No.

18766-23-9

Molecular Formula

C21H21ClSi

Molecular Weight

336.9 g/mol

IUPAC Name

chloro-tris(2-methylphenyl)silane

InChI

InChI=1S/C21H21ClSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

HPQGAYBKOJXAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)Cl

Origin of Product

United States

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